molecular formula C11H11N3O B162880 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole CAS No. 138272-31-8

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole

Cat. No. B162880
M. Wt: 201.22 g/mol
InChI Key: GVORWYPJALJGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl glyoxalate, followed by cyclization using hydrazine hydrate.

Scientific Research Applications

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been tested in vitro and in vivo for its efficacy in treating cancer, bacterial infections, and inflammatory diseases.

Mechanism Of Action

The mechanism of action of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the cells. It has been found to inhibit the activity of certain enzymes and proteins that play a role in inflammation and cancer.

Biochemical And Physiological Effects

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole in lab experiments is its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific signaling pathways that are modulated by the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, as well as its potential for drug development in various diseases.
Conclusion:
In conclusion, 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole involves a multi-step process that starts with the reaction of 2-aminobenzimidazole with ethyl glyoxalate in the presence of a base. The resulting intermediate is then cyclized using hydrazine hydrate to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

CAS RN

138272-31-8

Product Name

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole

InChI

InChI=1S/C11H11N3O/c1-2-15-11-7-10-12-8-5-3-4-6-9(8)14(10)13-11/h3-7,13H,2H2,1H3

InChI Key

GVORWYPJALJGQA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=NC3=CC=CC=C3N2N1

Canonical SMILES

CCOC1=CC2=NC3=CC=CC=C3N2N1

synonyms

4H-Pyrazolo[1,5-a]benzimidazole,2-ethoxy-(9CI)

Origin of Product

United States

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